4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine
Overview
Description
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine is a chemical compound that is used as a reagent in the synthesis of various organic compounds . It is a white or gray-white solid powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring, a hydroxyl group, an iodine atom, and a trifluoromethyl group .Chemical Reactions Analysis
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine can be cleanly deprotonated by LIDA in tetrahydrofuran at –75 °C . It often appears in its keto tautomeric form rather than as a pyridine hydroxyl form .Physical And Chemical Properties Analysis
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine is a white or gray-white solid powder at room temperature. It has general solubility in ether solvents and poor solubility in water .Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(12)2-5(10)11-4/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRYPMXMNGWXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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